N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with a 3-methylphenyl group, a 4-methylquinolin-2-yl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 4-methylquinolin-2-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the sulfanyl group:
Coupling with 3-methylphenyl group: The final step involves coupling the quinoline derivative with a 3-methylphenyl acetamide under conditions such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under conditions such as catalytic hydrogenation to modify the quinoline or phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and quinoline groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYLPHENYL)-2-[(4-CHLOROQUINOLIN-2-YL)SULFANYL]ACETAMIDE: Similar structure with a chloro group instead of a methyl group on the quinoline ring.
N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]PROPIONAMIDE: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(3-METHYLPHENYL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-6-5-7-15(10-13)20-18(22)12-23-19-11-14(2)16-8-3-4-9-17(16)21-19/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXEVRDZLZWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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